

Spectroscopic Data of 7-Acetylrinderine: A Technical Guide

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Compound of Interest		
Compound Name:	7-Acetylrinderine	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **7-Acetylrinderine** is not readily available in public scientific databases. This guide has been compiled based on characteristic spectroscopic data for the broader class of acetylated pyrrolizidine alkaloids. The presented data serves as a predictive and illustrative framework for researchers.

Introduction

7-Acetylrinderine is a pyrrolizidine alkaloid (PA) characterized by a retronecine-type necine base and an acetylated ester side chain. The elucidation of its chemical structure and the quantification of its presence in various matrices rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a detailed overview of the expected spectroscopic data for **7-Acetylrinderine** and outlines the general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR and MS data for **7-Acetylrinderine**, based on known values for similar acetylated pyrrolizidine alkaloids.

Predicted ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) NMR spectrum provides information on the



chemical environment and connectivity of hydrogen atoms within a molecule.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	5.8 - 6.2	br s	-
H-2	2.0 - 2.5	m	-
H-3	3.0 - 3.5	m	-
H-5	3.5 - 4.0	m	-
H-6	2.5 - 3.0	m	-
H-7	5.0 - 5.5	t or dd	4 - 6
H-8	4.0 - 4.5	m	-
H-9	4.5 - 5.0	d	12 - 14
H-9'	4.0 - 4.5	d	12 - 14
Acetyl-CH₃	2.0 - 2.2	S	-
Other side-chain protons	1.0 - 2.5	various	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on general ranges for pyrrolizidine alkaloids and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule.



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1	125 - 135
C-2	60 - 70
C-3	55 - 65
C-5	70 - 80
C-6	30 - 40
C-7	75 - 85
C-8	70 - 80
C-9	60 - 70
Acetyl C=O	170 - 175
Acetyl CH₃	20 - 25
Other side-chain carbons	10 - 40

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.



Ion Description	Predicted m/z	Notes
[M+H]+	Expected Molecular Ion + 1	The protonated molecular ion.
[M+H - 60] ⁺	[M+H]+ - 60	Loss of the acetyl group (CH ₃ COOH), a characteristic fragmentation for 3'-acetyl PA monoesters or open chain diesters.[1][2][3]
Necine base fragments	120, 138	Characteristic fragment ions for the pyrrolizidine core.[1][2]
Other fragments	94, 156	Further characteristic fragments of the necine base. [1][2]

Note: m/z values are dependent on the ionization method used. The values presented are typical for electrospray ionization (ESI) in positive ion mode.

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of pyrrolizidine alkaloids like **7-Acetylrinderine**.

NMR Spectroscopy Protocol

Sample Preparation:

- A sample of 1-5 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation and Data Acquisition:

 NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).



- For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, proton-decoupled spectra are usually obtained to simplify the spectrum to single peaks for each unique carbon.
- Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish proton-proton and proton-carbon connectivities, aiding in the complete structural elucidation.

Mass Spectrometry Protocol

Sample Preparation:

- The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 μg/mL.
- The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from other components.

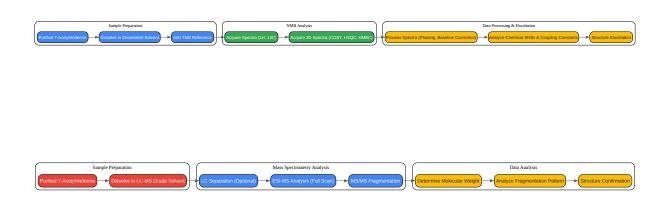
Instrumentation and Data Acquisition:

- A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is typically used to obtain accurate mass measurements.
- Electrospray ionization (ESI) is a common ionization technique for PAs, usually operated in positive ion mode.
- For fragmentation studies (MS/MS), a precursor ion corresponding to the [M+H]⁺ of **7- Acetylrinderine** is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
- The resulting fragment ions are mass-analyzed to provide structural information.

Visualization of Analytical Workflows



The following diagrams illustrate the general workflows for the spectroscopic analysis of **7-Acetylrinderine**.



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